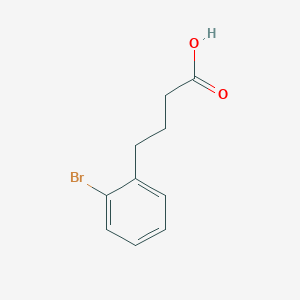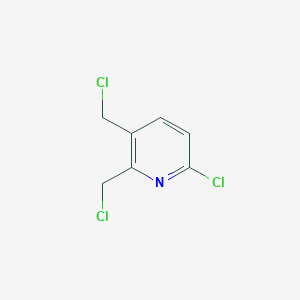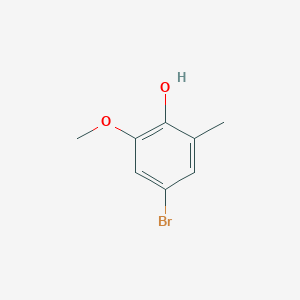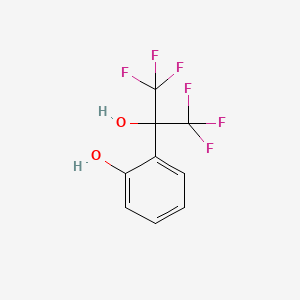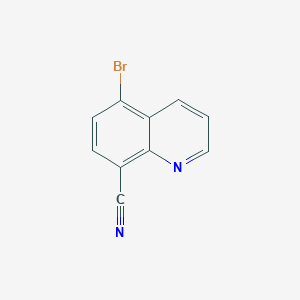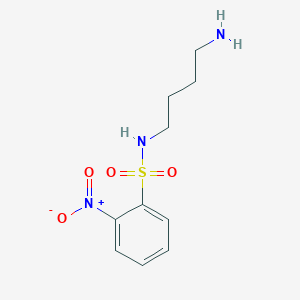
N-(4-氨基丁基)-2-硝基苯磺酰胺
描述
“N-(4-Aminobutyl)-N-ethylisoluminol” (ABEI) is a chemiluminescent reagent used for the detection of a wide variety of proteins .
Synthesis Analysis
ABEI has been synthesized in combination with other materials for specific applications. For instance, ABEI and CoFe2O4 nanoparticle functionalized graphene hybrids (ABEI/CoFe2O4/GNs) were synthesized via a hydrothermal reaction and π–π stacking .
Chemical Reactions Analysis
ABEI has been used in chemiluminescence (CL) reactions. When ABEI/CoFe2O4/GNs are mixed with H2O2, they exhibit outstanding CL activity and good stability. The light emission is even visible to the naked eye and lasts for over 150 hours .
科学研究应用
Chemiluminescence in Bioassays
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide: , also known as N-(4-Aminobutyl)-N-ethylisoluminol or ABEI , is primarily used as a chemiluminescence reagent . It’s involved in bioassays where its luminescent properties are utilized to detect the presence of specific analytes. This application is crucial in medical diagnostics, environmental monitoring, and food safety testing.
Immunoassays
ABEI’s ability to emit light upon oxidation makes it an excellent label for immunoassays . It can be conjugated to antibodies or antigens to detect various biomolecules. This is particularly useful in the detection of hormones, drugs, and proteins in clinical diagnostics.
Environmental Monitoring
Lastly, ABEI is used in environmental monitoring to detect pollutants and toxins. Its high sensitivity enables the detection of low concentrations of hazardous substances, contributing to environmental protection and public health.
Each of these applications leverages the unique chemiluminescent properties of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide , making it a versatile tool in scientific research. The compound’s ability to emit light under certain conditions provides a non-invasive and highly sensitive method for various analytical and diagnostic purposes. Information based on the chemical’s properties and common applications in the field .
未来方向
作用机制
Target of Action
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, also known as Agmatine, is a natural metabolite of the amino acid arginine . It primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play crucial roles in various physiological processes, including cardiovascular regulation, neuroprotection, and psychiatric conditions .
Mode of Action
Agmatine interacts with its targets through modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis . These interactions result in various physiological effects, such as mildly reducing heart rate and blood pressure .
Biochemical Pathways
Agmatine affects several biochemical pathways. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . These affected pathways and their downstream effects are crucial for the compound’s potential indications for diabetes, neuroprotection, and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of Agmatine is still under investigation . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can help in understanding the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Agmatine’s action are diverse, given its multiple targets and modes of action. It has several physiological effects, including cardioprotection, neuroprotection, and potential therapeutic effects on psychiatric conditions such as depression, anxiety, schizophrenia, and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Agmatine. For instance, Agmatine-functionalized graphene composite (ABEI-GC) exhibited excellent electrochemiluminescence (ECL) activity This suggests that the compound’s action can be influenced by the presence of other substances, such as graphene composites
属性
IUPAC Name |
N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRGPMZEKSCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462394 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobutyl)-2-nitrobenzenesulfonamide | |
CAS RN |
211512-13-9 | |
| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

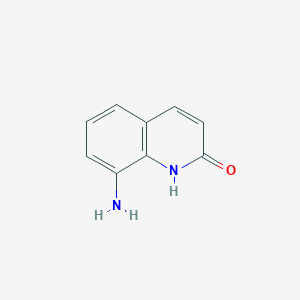
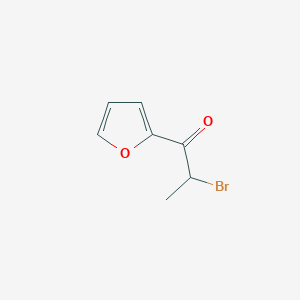

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
